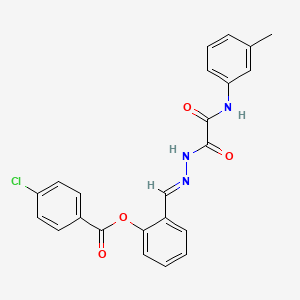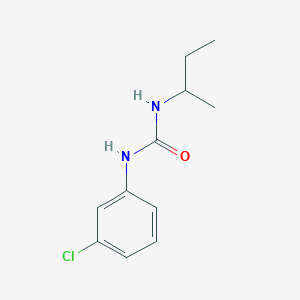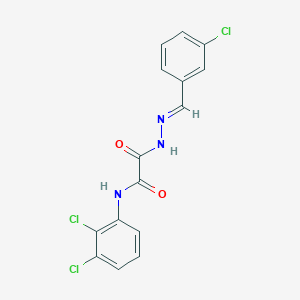![molecular formula C28H29N5O5S B12015137 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12015137.png)
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is known for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of multiple functional groups, including methoxy, methyl, and triazole, contributes to its unique chemical properties and reactivity.
准备方法
合成路线和反应条件
2-{[5-(4-甲氧基苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(3,4,5-三甲氧基苯基)亚甲基]乙酰肼的合成通常涉及多步过程:
三唑环的形成: 三唑环是在酸性条件下通过涉及肼和适当芳香醛的环化反应合成的。
硫醚的形成: 然后将三唑中间体与硫醇化合物反应以引入硫代基团。
酰肼的形成: 将所得化合物进一步与乙酸酐反应形成乙酰肼部分。
缩合反应: 最后,在回流条件下将乙酰肼与3,4,5-三甲氧基苯甲醛缩合以生成目标化合物。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化以提高产率和纯度。这包括使用催化剂、控制反应温度以及重结晶和色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基团处,导致形成亚砜或砜。
还原: 还原反应可以针对三唑环或乙酰肼部分中的羰基。
取代: 化合物中的芳环可以参与亲电芳香取代反应,引入各种取代基。
常用试剂和条件
氧化剂: 过氧化氢,间氯过氧苯甲酸。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤素,硝化试剂,磺化试剂。
主要产品
氧化产物: 亚砜,砜。
还原产物: 还原的三唑衍生物,醇。
取代产物: 卤代,硝化或磺化衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其抗菌,抗真菌和抗病毒活性。
医学: 探索其作为抗癌剂的潜力,因为它能够抑制特定的酶和途径。
工业: 用于开发具有特定性质的新材料,例如聚合物和涂料。
作用机制
该化合物的作用机制涉及其与特定分子靶标(例如酶和受体)的相互作用。三唑环和甲氧基在与这些靶标结合方面起着至关重要的作用,导致酶活性的抑制或受体功能的调节。这可能导致各种生物效应,包括抗菌和抗癌活性。
相似化合物的比较
类似化合物
- 2-{[5-(4-氯苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(3,4,5-三甲氧基苯基)亚甲基]乙酰肼
- 2-{[5-(4-氟苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(3,4,5-三甲氧基苯基)亚甲基]乙酰肼
独特性
2-{[5-(4-甲氧基苯基)-4-(4-甲基苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(3,4,5-三甲氧基苯基)亚甲基]乙酰肼的独特性在于其官能团的特定组合,赋予了其独特的化学性质和生物活性。多个甲氧基的存在增强了其溶解度和反应性,使其成为各种应用中宝贵的化合物。
属性
分子式 |
C28H29N5O5S |
|---|---|
分子量 |
547.6 g/mol |
IUPAC 名称 |
2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H29N5O5S/c1-18-6-10-21(11-7-18)33-27(20-8-12-22(35-2)13-9-20)31-32-28(33)39-17-25(34)30-29-16-19-14-23(36-3)26(38-5)24(15-19)37-4/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+ |
InChI 键 |
VYLDWNZJRXIFJS-MUFRIFMGSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015059.png)


![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015078.png)

![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)


![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015125.png)


![N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12015149.png)
